4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-imidazol-1-yl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-12-2-4-13(5-3-12)9-22-16-14(8-20-22)15(18-10-19-16)21-7-6-17-11-21/h2-8,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAPZXAXLZITQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as pyrazolone derivatives and amidines. The imidazole group is then introduced through nucleophilic substitution reactions, and the 4-methylbenzyl group is added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit inhibitory effects on various cancer cell lines. For example, studies have shown that modifications to the pyrazolo-pyrimidine structure can enhance its selectivity and potency against specific cancer types, particularly those resistant to conventional treatments .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been identified as a potential inhibitor of kinases that play crucial roles in cell signaling pathways related to tumor growth and metastasis. This property positions it as a lead compound for developing targeted therapies against malignancies such as chronic myelogenous leukemia (CML) and other tyrosine kinase-related cancers .
Case Study 1: Nilotinib Derivatives
Research into similar compounds has highlighted their role as intermediates in synthesizing more complex molecules like nilotinib, a well-known tyrosine kinase inhibitor used in treating CML. The synthesis of nilotinib involves several steps where pyrazolo[3,4-d]pyrimidine derivatives are utilized to enhance efficacy and reduce side effects associated with traditional therapies .
Case Study 2: Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by certain derivatives of this compound. Studies have demonstrated that modifications to the imidazole and pyrazole rings can lead to enhanced antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .
Table of Biological Activities
Mechanism of Action
The mechanism by which 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. The imidazole and pyrazolo[3,4-d]pyrimidine moieties can bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[3,4-d]Pyrimidine Derivatives
Key structural analogs differ in substituents at the 1- and 4-positions, which critically modulate biological activity:
Key Observations :
- PP2: The 4-amino and chlorophenyl groups in PP2 confer high selectivity for Src-family kinases, while the t-butyl group enhances metabolic stability . In contrast, the target compound’s imidazole may broaden kinase target range due to H-bonding versatility.
- Hydrazine Derivative () : The hydrazine group in Compound 3 is reactive, serving as a precursor for triazolopyrimidines but likely reducing stability compared to the target compound’s imidazole .
Pharmacological Activity Profiles
- Kinase Inhibition: PP2’s Src inhibition is well-documented, whereas the target compound’s imidazole and methylbenzyl groups suggest possible activity against imidazole-recognizing targets (e.g., JAK or mTOR kinases). No direct IC50 data is available for the target compound.
- Antitumor Potential: Pyrazolo[3,4-d]pyrimidines with amino substituents (e.g., PP2) show potent antiproliferative effects, while the thieno-pyrimidine hybrid () may exhibit dual inhibition of pyrimidine metabolism and kinase signaling .
- Synthetic Utility : Hydrazine and imine derivatives () are intermediates for complex heterocycles, whereas the target compound’s imidazole could allow further functionalization via N-alkylation or metal coordination .
Biological Activity
The compound 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring and a pyrazolo[3,4-d]pyrimidine core, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors that are crucial in various pathological conditions. Notably, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR) , which plays a significant role in cancer proliferation and survival. Research indicates that certain derivatives exhibit potent anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : Derivatives have shown promising results in inhibiting cell growth and inducing apoptosis in various cancer cell lines. Compound 12b , a derivative, demonstrated significant anti-proliferative activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
- Flow Cytometric Analysis : This analysis revealed that compound 12b can induce apoptosis and arrest the cell cycle at the S and G2/M phases, indicating its potential as an effective anticancer agent .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have exhibited other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research suggests that these compounds may also possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
Case Study 1: EGFR Inhibition
A recent study focused on synthesizing novel 1H-pyrazolo[3,4-d]pyrimidine derivatives aimed at targeting EGFR. The study reported that compound 12b not only inhibited cell proliferation but also enhanced the BAX/Bcl-2 ratio significantly, suggesting a mechanism involving apoptosis .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of imidazole-containing compounds derived from this compound against Aspergillus fumigatus. The results indicated strong antifungal activity, which could lead to therapeutic applications in treating fungal infections .
Table 1: Biological Activity Overview of Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|---|
| Compound 12b | EGFR (Wild Type) | 0.016 | A549 | Anti-proliferative |
| Compound 12b | EGFR (T790M Mutant) | 0.236 | HCT-116 | Anti-proliferative |
| Compound X | Aspergillus fumigatus | N/A | N/A | Antifungal |
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of EGFR |
| Antimicrobial | Efficacy against fungal strains |
| Anti-inflammatory | Inhibition of cytokines |
Q & A
Q. What are the established synthetic pathways for 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine, and what are their limitations?
The synthesis typically involves multi-step reactions, starting with the condensation of pyrazole and pyrimidine precursors. For example:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation, often using hydrazine or formamide under reflux conditions .
- Step 2 : Functionalization at the 4-position with imidazole, achieved through nucleophilic substitution or coupling reactions .
- Step 3 : Introduction of the 4-methylbenzyl group via alkylation or Suzuki-Miyaura cross-coupling .
Limitations : Low yields in imidazole coupling (30–50% due to steric hindrance) and purification challenges from byproducts like regioisomers .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C) : Essential for confirming regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions .
- X-ray crystallography : Resolves structural ambiguities (e.g., imidazole ring puckering) and validates hydrogen bonding patterns .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula, especially for derivatives with isotopic labeling .
Q. What preliminary biological screening data exist for this compound?
Pyrazolo[3,4-d]pyrimidine derivatives exhibit:
- Kinase inhibition : IC₅₀ values in the nanomolar range for kinases like EGFR and VEGFR2 .
- Anticancer activity : EC₅₀ of 2–10 μM in breast (MCF-7) and lung (A549) cancer cell lines .
- Anti-inflammatory effects : 40–60% reduction in TNF-α levels in murine macrophage models .
Advanced Research Questions
Q. How can computational methods optimize the compound’s selectivity for specific kinase targets?
- Molecular docking : Predict binding modes to ATP-binding pockets of kinases (e.g., EGFR vs. ABL1). Adjust the 4-methylbenzyl group to exploit hydrophobic pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR studies : Replace the imidazole with triazole to reduce off-target effects while maintaining potency .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Standardized assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and control compounds (e.g., staurosporine for kinase inhibition) .
- Metabolic stability testing : Address discrepancies in IC₅₀ values caused by compound degradation in serum-containing media .
- Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT assays show variability .
Q. How can structural modifications improve pharmacokinetic properties without compromising activity?
- LogP optimization : Introduce polar groups (e.g., -OH or -SO₂NH₂) to the benzyl moiety to reduce LogP from 3.5 to 2.8, enhancing solubility .
- Prodrug design : Mask the imidazole nitrogen with acetyl or PEG groups to improve oral bioavailability .
- CYP450 inhibition screening : Replace methylbenzyl with trifluoromethyl to avoid CYP3A4-mediated metabolism .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
Q. How do crystallographic data clarify ambiguities in regiochemistry during synthesis?
X-ray structures reveal:
- Imidazole orientation : The 1H-imidazol-1-yl group adopts a planar conformation, favoring π-π stacking with kinase residues .
- Methylbenzyl positioning : The 4-methyl group occupies a hydrophobic cleft, critical for target engagement .
- Hydrogen bonding : N7 of pyrimidine forms a key H-bond with kinase hinge regions (distance: 2.8–3.1 Å) .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Core formation | Cyclocondensation | Hydrazine, 80°C, 10 h | 65 | |
| Imidazole coupling | Nucleophilic substitution | Imidazole, K₂CO₃, DMF, 120°C | 42 | |
| Benzyl introduction | Suzuki coupling | 4-Methylbenzylboronic acid, Pd(PPh₃)₄ | 78 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
